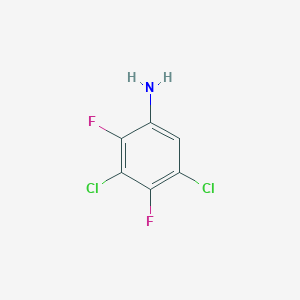

3,5-Dichloro-2,4-difluoroaniline

Descripción

Significance of Halogenated Aniline (B41778) Derivatives in Contemporary Organic Synthesis

Halogenated anilines are versatile building blocks in organic synthesis. acs.orgnih.gov The presence of halogen substituents on the aromatic ring significantly influences the compound's reactivity, selectivity, and physical properties. acs.orgnih.gov Aryl halides, including halogenated anilines, are crucial for forming carbon-carbon bonds through methods like cross-coupling reactions, lithium-halogen exchanges, and Grignard reactions. acs.orgnih.gov These reactions are fundamental in constructing complex organic molecules.

The electron-withdrawing nature of halogens can deactivate the aromatic ring towards electrophilic substitution, yet their ability to direct incoming substituents to specific positions (ortho and para) provides a powerful tool for regioselective synthesis. libretexts.org This controlled reactivity is highly valuable in the multi-step synthesis of complex target molecules. nih.gov Furthermore, halogen atoms can modulate the biological activity of molecules, a property extensively exploited in medicinal chemistry and agrochemical development. acs.orgnih.gov

Research Context of 3,5-Dichloro-2,4-difluoroaniline

Within the broader class of halogenated anilines, this compound stands out as a key intermediate in specialized chemical synthesis. chemimpex.com Its specific substitution pattern of two chlorine and two fluorine atoms on the aniline ring imparts a unique combination of reactivity and stability. chemimpex.com

The development of synthetic routes to polysubstituted anilines like this compound has been driven by the demand for advanced materials and biologically active compounds. While the specific historical details of its first synthesis are not broadly documented in readily available literature, its emergence is tied to the broader exploration of fluorinated and chlorinated aromatic compounds for industrial applications. One patented synthesis route involves the chlorination of 2,4-difluoronitrobenzene, followed by hydrogenation reduction to yield this compound. google.com Another approach starts from 1,2,3,4-tetrachlorobenzene (B165215), proceeding through nitration, fluorination, and reduction steps. google.com

Currently, this compound is a commercially available and widely utilized research chemical. chemimpex.comvwr.com Its primary application lies in its role as a precursor for the synthesis of complex molecules, particularly in the agrochemical sector. chemimpex.com It is a known environmental transformation product of the insecticide Teflubenzuron (B33202). nih.gov This connection underscores its importance in the development of crop protection agents. chemimpex.com The compound is also explored for its potential in creating pharmaceuticals and in the manufacturing of dyes and pigments. chemimpex.com

Structural Framework and Substituent Effects on Reactivity Potential

The reactivity of this compound is dictated by the interplay of its substituents: the amino group (-NH2), two chlorine atoms, and two fluorine atoms.

The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. byjus.com It increases the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic attack. chemistrysteps.com

Conversely, the halogen atoms (chlorine and fluorine) are deactivating groups due to their inductive electron-withdrawing effect, which is stronger than their electron-donating resonance effect. libretexts.org However, they are also ortho-, para-directors because the resonance effect, although weaker, stabilizes the intermediates formed during ortho and para substitution. libretexts.org

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H3Cl2F2N | chemimpex.com |

| Molecular Weight | 197.99 g/mol | chemimpex.com |

| Appearance | White to gray to brown powder/crystal | chemimpex.com |

| Melting Point | 72 - 77 °C | chemimpex.com |

| CAS Number | 83121-15-7 | chemimpex.com |

| PubChem CID | 2774000 | chemimpex.com |

Spectroscopic Data of this compound

| Spectroscopic Technique | Data |

| ¹H NMR | Data not available in search results. |

| ¹³C NMR | Data not available in search results. |

| ¹⁹F NMR | Data not available in search results. |

| IR Spectroscopy | Data not available in search results. |

| Mass Spectrometry | Monoisotopic Mass: 196.96106 Da |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,5-dichloro-2,4-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F2N/c7-2-1-3(11)6(10)4(8)5(2)9/h1H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLECNQGLBJHVSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)F)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378826 | |

| Record name | 3,5-Dichloro-2,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83121-15-7 | |

| Record name | 3,5-Dichloro-2,4-difluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83121-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-2,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3,5 Dichloro 2,4 Difluoroaniline

Advanced Synthetic Routes for 3,5-Dichloro-2,4-difluoroaniline

The preparation of this compound predominantly involves the reduction of the nitro group of 3,5-Dichloro-2,4-difluoronitrobenzene. Various catalytic systems have been developed to achieve this transformation with high yield and selectivity.

Catalytic Hydrogenation Reduction Processes for 3,5-Dichloro-2,4-difluoronitrobenzene Precursor

The conversion of 3,5-Dichloro-2,4-difluoronitrobenzene to the corresponding aniline (B41778) is a classic example of nitro group reduction, a fundamental transformation in organic chemistry. Catalytic hydrogenation is the most common method, utilizing catalysts such as iron powder, Raney nickel, and palladium on carbon to facilitate the reaction with molecular hydrogen or other hydrogen donors google.com.

The reduction of aromatic nitro compounds using iron metal in the presence of an acid, known as the Béchamp reduction, is one of the oldest and most reliable methods in chemical synthesis. This method is applicable to the synthesis of this compound google.com. The reaction is typically carried out by heating the nitro compound with iron filings in a solvent, often with the addition of an acid like acetic acid or hydrochloric acid.

Table 1: Iron Powder Reduction of 3,5-Dichloro-2,4-difluoronitrobenzene

| Parameter | Details |

|---|---|

| Reactant | 3,5-Dichloro-2,4-difluoronitrobenzene |

| Reagent | Iron Powder |

| Catalyst/Acid | Acetic Acid or Hydrochloric Acid |

| Product | This compound |

| Key Advantage | Cost-effective, suitable for industrial scale |

Raney nickel, a fine-grained solid composed mostly of nickel derived from a nickel-aluminium alloy, is a widely used catalyst for the hydrogenation of nitro compounds google.comgoogle.com. It is known for its high catalytic activity at room temperature and atmospheric pressure, though industrial processes may use elevated temperatures and pressures google.com.

In the synthesis of this compound, Raney nickel effectively catalyzes the reduction of the nitro group. A significant challenge in the hydrogenation of halogenated nitroaromatics is the potential for a side reaction known as hydrodehalogenation, where halogen atoms are undesirably replaced by hydrogen google.com. This side reaction reduces the yield of the desired product and can form aggressive byproducts. The selectivity of Raney nickel catalysts can be influenced by factors such as catalyst preparation, reaction conditions (temperature, pressure), and the presence of catalyst modifiers or dopants. However, in some cases, doping Raney nickel with other transition metals has been shown to decrease selectivity and increase hydrodehalogenation google.com.

Table 2: Raney Nickel Catalyzed Hydrogenation

| Feature | Description |

|---|---|

| Catalyst | Raney Nickel (spongy nickel) |

| Application | Reduction of nitro groups in aromatic compounds google.comgoogle.com. |

| Advantages | High activity at room temperature and pressure. |

| Challenges | Potential for hydrodehalogenation side reactions google.com. |

| Selectivity Control | Dependent on catalyst preparation and reaction conditions. |

Palladium supported on activated carbon (Pd/C) is a highly effective and versatile catalyst for a wide range of hydrogenation reactions, including the reduction of nitro groups google.comwikipedia.org. The carbon support provides a large surface area for the finely divided palladium particles, maximizing catalytic activity wikipedia.orgmasterorganicchemistry.com.

For the preparation of this compound, Pd/C is a preferred catalyst due to its high efficiency and generally good selectivity google.com. The reaction is typically carried out in a suitable solvent under a hydrogen atmosphere. The catalyst loading is usually between 5% and 10% by weight wikipedia.org. Similar to Raney nickel, a key consideration is minimizing hydrodehalogenation. The reaction conditions, such as hydrogen pressure, temperature, and solvent, can be optimized to favor the reduction of the nitro group while preserving the carbon-halogen bonds.

Table 3: Palladium-Carbon (Pd/C) Catalyzed Hydrogenation

| Aspect | Details |

|---|---|

| Catalyst | Palladium on activated carbon (Pd/C) |

| Common Use | Reduction of nitro compounds, alkenes, alkynes, etc. wikipedia.orgmasterorganicchemistry.com |

| Mechanism | Heterogeneous catalysis on the metal surface. |

| Key Advantage | High efficiency and versatility. |

| Consideration | Optimization of conditions to prevent hydrodehalogenation. |

Hydrodehalogenation is a significant side reaction during the catalytic hydrogenation of halogenated aromatic compounds, leading to reduced yields and product impurities. The propensity for this reaction depends on the halogen (I > Br > Cl > F) and the catalyst used. While fluorine is the most difficult to remove, the presence of multiple halogens on the ring in 3,5-Dichloro-2,4-difluoronitrobenzene still presents a challenge.

Several strategies are employed to suppress or inhibit hydrodehalogenation. These can include:

Catalyst Modification: The selectivity of catalysts like Raney nickel and Pd/C can be altered by adding specific promoters or inhibitors. For instance, certain sulfur or lead compounds have been used historically to poison catalyst sites responsible for dehalogenation. More modern approaches involve creating bimetallic catalysts (e.g., Pd-Cu) that can selectively promote the desired reaction while suppressing the formation of metal-hydride species that lead to dehalogenation nsf.gov.

Control of Reaction Conditions: Carefully controlling temperature, pressure, and reaction time can significantly impact selectivity. Lower temperatures and pressures generally favor the reduction of the more reactive nitro group over the stronger carbon-halogen bonds researchgate.net.

Use of Additives: The addition of bases, such as amines or inorganic salts, can sometimes suppress hydrodehalogenation by neutralizing any generated hydrohalic acids (e.g., HCl), which can promote the side reaction thieme-connect.de. For example, the addition of triethylamine has been shown to increase the rate of hydrodechlorination in some contexts, while in others, bases are used to prevent catalyst deactivation thieme-connect.de.

Other Synthetic Strategies and Precursor Compounds

Beyond the direct reduction of 3,5-Dichloro-2,4-difluoronitrobenzene, several multi-step synthetic routes have been documented, starting from different precursor compounds. These alternative strategies are often dictated by the availability and cost of the starting materials.

Some notable alternative synthetic pathways include:

From 1,2,3,4-Tetrachlorobenzene (B165215): This route involves nitration of 1,2,3,4-tetrachlorobenzene, followed by fluorination and then reduction of the nitro group. While this pathway offers good regioselectivity during nitration, the starting material is not readily available and is expensive, limiting its use primarily to laboratory-scale synthesis google.com.

From 1,2,4-Trichlorobenzene: This synthesis involves a sequence of nitration, chlorination, fluorination, and reduction. A major drawback of this route is the formation of multiple isomers during the nitration step, which are difficult to separate and negatively impact the final product quality and yield google.com.

From 2,4-Dichloronitrobenzene: This route proceeds through fluorination, followed by chlorination and finally reduction. This method can produce the desired product with fewer isomers. However, the starting material, 2,4-dichloronitrobenzene, is relatively expensive, and the chlorination conditions can be harsh google.com.

From 2,4,5-Trichloronitrobenzene (B44141): A patented process describes the synthesis starting with the fluorination of 2,4,5-trichloronitrobenzene to give 5-chloro-2,4-difluoronitrobenzene. This intermediate undergoes chlorinating denitration to yield 1,3-dichloro-4,6-difluorobenzene, which is then nitrated to 2,6-dichloro-3,5-difluoronitrobenzene. The final step is a reduction that also removes the chlorine atoms at positions 2 and 6 to yield 3,5-difluoroaniline (B1215098), not the target compound of this article google.com. However, the intermediate 3,5-dichloro-2,4-difluoronitrobenzene can be synthesized by chlorinating 2,4-difluoronitrobenzene google.comgoogle.com.

These varied approaches highlight the flexibility and challenges in synthesizing complex halogenated aromatic amines, with the choice of route often depending on a balance of raw material cost, reaction efficiency, and ease of purification.

Reaction Mechanisms and Reactivity Studies of this compound

The reactivity of this compound is dictated by the electronic interplay of its substituent groups: a strongly electron-donating amino group (-NH2) and four electron-withdrawing halogen atoms (-F and -Cl). This unique substitution pattern makes the aromatic ring susceptible to certain classes of reactions while influencing the regioselectivity of these transformations.

Nucleophilic Substitution Reactions

The benzene (B151609) ring of this compound is electron-deficient due to the inductive effect of the four halogen substituents. This electronic characteristic makes the compound suitable for nucleophilic aromatic substitution (SNAr) reactions. atomfair.com In an SNAr mechanism, a potent nucleophile attacks the aromatic ring at a carbon atom bearing a leaving group (in this case, a halogen). This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of the leaving group. The rate of these reactions is enhanced by the presence of strong electron-withdrawing groups, which stabilize the intermediate. While fluorine is typically a better leaving group than chlorine in SNAr reactions due to its higher electronegativity which better stabilizes the transition state, the specific position and reaction conditions determine which halogen is substituted.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic Aromatic Substitution (EAS) involves the replacement of an atom on an aromatic ring, typically hydrogen, with an electrophile. wikipedia.org The reactivity and orientation of EAS are governed by the existing substituents on the ring.

Activating and Directing Effects : The amino (-NH2) group is a powerful activating group and is strongly ortho, para-directing due to its ability to donate electron density to the ring through resonance. byjus.com Conversely, halogens are deactivating groups due to their inductive electron withdrawal, but they are also ortho, para-directing because of resonance donation from their lone pairs. wikipedia.org

Regioselectivity : In this compound, the positions ortho and para to the activating -NH2 group are positions 2, 4, and 6. However, positions 2 and 4 are already substituted with fluorine atoms. Therefore, the sole remaining position for electrophilic attack is position 6. The strong directing effect of the amino group, combined with the steric hindrance and electronic deactivation from the four halogens, dictates that any electrophilic substitution will overwhelmingly occur at this single available site.

Coupling Reactions and Functional Group Interconversions

This compound's halogen and amine functionalities make it a versatile substrate for various coupling and functional group interconversion reactions.

The chloro-substituents can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the formation of new carbon-carbon bonds by reacting the chlorinated aniline with an arylboronic acid in the presence of a palladium catalyst and a base. The different reactivities of the halogens could potentially allow for selective or sequential couplings under controlled conditions. researchgate.net

The primary amine group is reactive and can be readily transformed. A key industrial reaction is its addition to an isocyanate. For example, this compound reacts with 2,6-difluorobenzoyl isocyanate to form a benzoylurea (B1208200) compound, a critical step in the synthesis of certain pesticides. google.com

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Ref |

| This compound | 2,6-Difluorobenzoyl isocyanate | Toluene | Reflux, 4h | N-(((3,5-dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide | 93.7% | google.com |

| This compound | 2,6-Difluorobenzoyl isocyanate | Xylene | Reflux, 6h | N-(((3,5-dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide | 93.2% | google.com |

This table presents data on the addition reaction of this compound.

Role as a Synthetic Building Block in Complex Molecule Construction

This compound is a crucial building block, particularly in the agrochemical and pharmaceutical industries. atomfair.com Its halogen-rich structure is a key feature in the design of bioactive molecules. atomfair.com

A prominent application is its role as a key intermediate in the synthesis of the insecticide teflubenzuron (B33202). google.com The synthesis involves the hydrogenation of 3,5-dichloro-2,4-difluoronitrobenzene to produce the aniline, which then undergoes an addition reaction with 2,6-difluorobenzoyl isocyanate. google.com The presence of multiple halogen atoms in the final molecule is often critical for its biological activity. The use of fluorinated building blocks like this compound is a dominant strategy in modern drug discovery. nih.gov

Specific Reactions: Formation of Aminols

Detailed research findings regarding the specific formation of aminols directly from this compound were not available in the consulted literature. This specific transformation is not a commonly documented reaction pathway for this compound in the provided sources.

Applications and Research Utility of 3,5 Dichloro 2,4 Difluoroaniline

Role in Agrochemical Research and Development

In the field of agrochemicals, 3,5-Dichloro-2,4-difluoroaniline is primarily recognized for its role in creating potent solutions for pest and weed control. chemimpex.com Its structure is integral to the development of modern insecticides and is explored for use in herbicides and fungicides, contributing to efforts to improve crop yields and sustainability. chemimpex.com The demand for this intermediate is closely linked to global agricultural trends seeking effective and sustainable pest management solutions. innospk.com

Intermediate in Insecticide Synthesis: The Case of Teflubenzuron (B33202)

A principal application of this compound is its function as a key intermediate in the manufacture of Teflubenzuron, a significant insect growth regulator. innospk.com Teflubenzuron belongs to the benzoylurea (B1208200) class of insecticides, which are known for their specific mode of action. wikipedia.org

The synthesis of Teflubenzuron involves an addition reaction between this compound and 2,6-difluorobenzoyl isocyanate. This process highlights the compound's importance in constructing the final complex insecticidal molecule. nih.gov The high purity of the this compound intermediate is critical to ensure the quality and performance of the end product. innospk.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 83121-15-7 |

| Molecular Formula | C₆H₃Cl₂F₂N |

| Molecular Weight | 197.99 g/mol |

| Appearance | White to gray to brown powder/crystal |

| Melting Point | 72 - 77 °C |

| Boiling Point | 268.1 °C |

| Density | 1.596 g/cm³ |

This table contains data sourced from multiple references. innospk.comnih.gov

Mechanism of Action and Targeted Pests in Related Insecticides

Insecticides derived from this compound, such as Teflubenzuron, function as insect growth regulators by inhibiting chitin (B13524) biosynthesis. wikipedia.orgncats.io Chitin is a vital component of an insect's exoskeleton. By disrupting its formation, these insecticides interfere with the molting process, which is crucial for insect growth and development. wikipedia.orgresearchgate.net This mode of action is particularly effective against immature insect stages, with the youngest larvae being the most susceptible. ncats.io

The primary route of insecticidal activity is through the ingestion of treated foliage, although some contact activity is also observed. ncats.io This mechanism provides targeted control over a wide array of agricultural pests.

Table 2: Pests Targeted by Teflubenzuron

| Common Name | Scientific Name |

|---|---|

| Codling Moth | Cydia pomonella |

| Leafminers | Leucoptera scitella, Phyllonorycter blancardella |

| Whiteflies | Trialeurodes vaporariorum |

| Oriental Armyworm | Mythimna separata |

| Diamondback Moth | Plutella xylostella |

| Caterpillars | Lepidoptera, Spodoptera exigua |

| Colorado Potato Beetle | Leptinotarsa decemlineata |

This table contains data sourced from multiple references. wikipedia.orgncats.iobenthamdirect.com

Structure-Activity Relationships in Agrochemical Derivatives

The insecticidal efficacy of benzoylurea derivatives like Teflubenzuron is strongly influenced by their chemical structure. Structure-activity relationship (SAR) studies indicate that the nature and position of substituents on both the aniline (B41778) and benzoyl rings are critical for biological activity.

Development of Novel Crop Protection Agents

The utility of this compound extends beyond Teflubenzuron to the development of other novel crop protection agents. chemimpex.com The introduction of fluorine atoms and fluorine-containing groups is a well-established strategy in modern agrochemical design to enhance the efficacy and metabolic stability of active ingredients. acs.org Halogenated anilines are critical synthons for a variety of pesticides, including herbicides and fungicides. chemimpex.comnih.gov The ability of derivatives of this compound to selectively inhibit specific biological pathways makes it a valuable scaffold for researchers aiming to discover new modes of action to combat pest resistance. chemimpex.com

Contributions to Medicinal Chemistry Research

In addition to its role in agriculture, this compound and other halogenated anilines are valuable intermediates in medicinal chemistry and pharmaceutical research. chemimpex.comontosight.ai These compounds serve as starting materials for the synthesis of complex molecules with specific biological activities, contributing to drug discovery efforts. chemimpex.comontosight.ai

Exploration as a Therapeutic Agent and Enzyme Inhibitory Properties

The unique substitution pattern of this compound makes it a compound of interest for creating derivatives with potential therapeutic applications. chemimpex.comontosight.ai Halogenated aromatic structures are ubiquitous in pharmaceuticals and are known to influence properties like metabolic stability and binding affinity to biological targets. nih.gov Research has shown that derivatives of the broader benzoylurea class, for which this aniline is a key precursor, have been investigated for potential antitumor activities. nih.gov For instance, a series of pyrazoloxyphenyl benzoylurea derivatives were synthesized and evaluated for in vitro cytotoxicity against several human tumor cell lines, with some compounds showing significantly greater activity than existing treatments. nih.gov

The incorporation of difluoroalkyl groups, which can be derived from intermediates like this compound, is a growing area of interest in pharmaceutical chemistry for developing novel therapeutic agents, including enzyme inhibitors. acs.org While specific, detailed research on the enzyme inhibitory properties of direct derivatives of this compound in a therapeutic context is an emerging area, the foundational role of halogenated anilines in building biologically active molecules is well-documented. nih.govnih.gov

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| 2,6-difluorobenzoyl isocyanate |

| This compound |

| Benzoylurea |

| Chitin |

Synthesis of Pharmaceutical Intermediates

This compound serves as a crucial building block in the synthesis of various pharmaceutical intermediates. chemimpex.comontosight.ai Its unique structure, featuring both chlorine and fluorine atoms, imparts specific reactivity and properties that are valuable for creating complex molecules. ontosight.ai The presence of these halogen atoms can influence the biological activity and pharmacokinetic properties of the final drug substance.

One notable application is its use as an intermediate in the synthesis of teflubenzuron, an insect growth regulator. innospk.com In this process, this compound is reacted with 2,6-difluorobenzoyl isocyanate to produce teflubenzuron. google.com This highlights the compound's role in creating molecules with specific biological activities. chemimpex.com

The compound is also utilized in the development of quinolone candidates for anti-infection treatments and in the preparation of bioactive molecules for anti-parasitic drugs. google.com The amino group on the aniline ring provides a reactive site for further chemical modifications, allowing for the construction of diverse molecular scaffolds. ontosight.aigoogle.com

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 83121-15-7 chemimpex.com |

| Molecular Formula | C6H3Cl2F2N chemimpex.com |

| Molecular Weight | 197.99 g/mol chemimpex.com |

| Melting Point | 72 - 77 °C chemimpex.com |

| Appearance | White to gray to brown powder to crystal chemimpex.com |

| Purity | ≥ 94% (GC) chemimpex.com |

Drug Discovery Efforts and Biologically Active Compounds

The scientific community has explored this compound and its derivatives in various drug discovery programs. chemimpex.comnih.gov The incorporation of fluorine atoms into drug candidates is a common strategy to enhance metabolic stability and binding affinity. researchgate.net

Research has shown that derivatives of this compound exhibit a range of biological activities. For instance, a pyridazinone series of compounds, which are potent and selective thyroid hormone receptor-β (THR-β) agonists, were developed using a dichlorinated phenyl group, with a derivative of this compound being a key component. nih.gov One such compound, MGL-3196, demonstrated a 28-fold selectivity for THR-β over THR-α and showed efficacy in preclinical models for dyslipidemia. nih.gov

The versatility of this compound as a starting material allows for the synthesis of a wide array of compounds that can be screened for various therapeutic targets. ontosight.ai The ability to modify the aniline structure provides a pathway to optimize the pharmacological properties of lead compounds in the drug discovery process. researchgate.net

Applications in Material Science

Formulation of Specialty Polymers and Resins

In the field of material science, this compound is used in the formulation of specialty polymers and resins. chemimpex.com The presence of halogen atoms in the aniline monomer can impart desirable properties to the resulting polymers. While specific examples of polymers synthesized directly from this compound are not extensively detailed in the provided search results, the general use of halogenated aromatic compounds in polymer synthesis is well-established for creating materials with enhanced properties.

Utility in Dye and Pigment Manufacturing

Intermediate for Color Stability and Vibrancy Enhancement

This compound serves as an important intermediate in the manufacturing of dyes and pigments. chemimpex.com The specific structural features of this compound can influence the final color, as well as the stability and vibrancy of the dyes. chemimpex.com The aniline moiety is a common structural motif in many classes of dyes, and the substituents on the aromatic ring play a critical role in determining the chromophoric properties. The use of specific intermediates like this compound allows for the fine-tuning of the dye's characteristics to meet the demands of various applications, such as in textiles and coatings. chemimpex.com

Environmental Fate and Metabolism of 3,5 Dichloro 2,4 Difluoroaniline

Environmental Degradation Pathways

3,5-Dichloro-2,4-difluoroaniline is primarily introduced into the environment as a degradation product of other chemical compounds, most notably the insecticide teflubenzuron (B33202). nih.govgoogle.com Its subsequent fate is determined by a combination of hydrolytic, microbial, and photolytic processes.

Hydrolytic Cleavage from Parent Compounds (e.g., Teflubenzuron)

The formation of this compound often begins with the hydrolytic breakdown of its parent compound, teflubenzuron. Laboratory studies have demonstrated that teflubenzuron is susceptible to hydrolysis, particularly under alkaline conditions. In a study conducted at 25°C, teflubenzuron was found to be stable at pH 5 and 7 over a 30-day period. However, at pH 9, it underwent extensive hydrolysis with a calculated half-life of 10 days. epa.gov This chemical breakdown of the urea (B33335) bridge in the teflubenzuron molecule is a key pathway leading to the formation of this compound.

The hydrolysis of teflubenzuron at pH 9 not only yields this compound (at 12% of the aniline-labeled parent compound after 30 days) but also produces other metabolites. These include 3,5-dichloro-2,4-difluorophenylurea (61%), 2,6-difluorobenzoic acid (from the benzoyl ring), and 2,6-difluorobenzamide. epa.gov This indicates that hydrolytic cleavage is a significant route for the environmental generation of this compound from teflubenzuron-based products.

A proposed pathway for the degradation of teflubenzuron in aquatic systems, leading to the formation of this compound, is presented below.

Table 1: Hydrolysis Products of Teflubenzuron at pH 9

| Metabolite | Percentage from Aniline (B41778) Labeled Teflubenzuron (after 30 days) |

|---|---|

| 3,5-dichloro-2,4-difluorophenylurea | 61% |

| This compound | 12% |

| N-(2,4-difluoro-3,5-dichlorobenzene)-5-fluoro[3H]-dihydroquinazoline-2,4-dione | 8% |

Data sourced from a hydrolysis study of teflubenzuron. epa.gov

Aerobic and Anaerobic Degradation in Soil Environments

Once formed, this compound is subject to further degradation in soil environments, mediated by microbial activity under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. Studies on the parent compound, teflubenzuron, show that its degradation in soil leads to the formation of this compound. chemimpex.com

Research has identified several genera of soil microorganisms, including Bacillus, Alcaligenes, Pseudomonas, and Acinetobacter, that are capable of hydrolytically cleaving the phenylurea bridge of teflubenzuron to produce this compound. nih.gov In one study, after 12 days of fermentation with soil microorganisms, approximately 10-12% of the initial teflubenzuron was transformed into this compound. nih.gov

Photodegradation Studies and Mechanisms

Photodegradation, or the breakdown of compounds by light, is another important environmental fate process for this compound. While direct studies on this specific compound are limited, research on the closely related 3,5-dichloroaniline (B42879) (3,5-DCA) provides valuable insights into potential photodegradation pathways.

A study on the photolysis of 3,5-DCA in water demonstrated that it degrades relatively quickly under simulated sunlight. The photolysis half-life of 3,5-DCA was 49.5 minutes under a xenon lamp and 11.6 minutes under a UV lamp. nyxxb.cn The degradation rate was influenced by the solvent, with half-lives of 4.10 hours in methanol, 2.69 hours in acetonitrile (B52724), and 0.58 hours in n-hexane. nyxxb.cn The primary photolysis product identified in n-hexane was a mono-dechlorinated product, suggesting that dehalogenation is a key mechanism in the photodegradation process. nyxxb.cn It is plausible that this compound undergoes similar photolytic transformation, involving the cleavage of carbon-halogen bonds upon exposure to sunlight.

Table 2: Photolysis Half-life of 3,5-Dichloroaniline (a proxy for this compound)

| Condition | Half-life |

|---|---|

| Xenon Lamp (in water) | 49.5 min |

| UV Lamp (in water) | 11.6 min |

| Methanol | 4.10 h |

| Acetonitrile | 2.69 h |

| n-Hexane | 0.58 h |

Data from a photolysis study of 3,5-dichloroaniline. nyxxb.cn

Metabolite Identification and Characterization in Biological Systems

When absorbed by living organisms, this compound, either directly or as a metabolite of teflubenzuron, undergoes further biotransformation. The nature and extent of this metabolism vary between different biological systems.

Metabolites in Mammalian Systems (e.g., Rats, Dogs)

In mammalian systems, the metabolism of teflubenzuron has been studied in rats, providing indirect evidence for the fate of this compound. Following oral administration of teflubenzuron to rats, the majority is excreted unchanged in the feces, indicating low gastrointestinal absorption. chemimpex.com However, a small fraction is absorbed and metabolized. Urinary metabolites include compounds derived from both the benzoyl and aniline moieties of teflubenzuron, confirming the in vivo hydrolytic cleavage to form this compound. chemimpex.com Studies indicate that the aniline ring of teflubenzuron is metabolically stable, and only a small percentage of the administered dose is excreted as aniline-type metabolites in the urine. chemimpex.com

Specific metabolites identified in rat urine resulting from the breakdown of teflubenzuron include hydroxylated compounds, where a halogen atom is substituted by a hydroxyl group. chemimpex.com While detailed characterization of the full range of metabolites of this compound itself is not extensively documented, the primary metabolic pathways for anilines typically involve N-acetylation and ring hydroxylation.

There is a lack of publicly available scientific literature on the specific metabolism of teflubenzuron or this compound in dogs.

Table 3: Identified Metabolites of Teflubenzuron in Rats

| Metabolite Type | Specific Compounds/Derivatives |

|---|---|

| Aniline Moiety | This compound |

| Aniline Moiety | Hydroxylated aniline derivatives (replacement of a fluorine atom by a hydroxyl group) |

| Phenylurea Moiety | 3,5-dichloro-2,4-difluorophenylurea |

| Benzoyl Moiety | Hydroxylated benzoyl ring isomers (at positions 3 and 4) |

Information compiled from metabolism studies of teflubenzuron in rats. chemimpex.com

Metabolites in Aquatic Organisms (e.g., Salmon)

In aquatic environments, teflubenzuron is used in aquaculture to control sea lice on salmon. Studies on the metabolism of teflubenzuron in Atlantic salmon have shown that the compound has low bioavailability and undergoes minimal metabolism. nih.gov The primary route of elimination is via the liver and bile into the intestine, with the majority of the drug being released from the fish as the parent compound. nih.gov

A metabolic profiling study in Atlantic salmon administered with radiolabelled teflubenzuron found that the radioactivity in the bile was mainly in the form of β-glucuronide or possibly sulfate (B86663) conjugates. researchgate.net Traces of a metabolite identified as 1-(3,5-dichloro-2,4-difluorphenyl)-3-(2,6-difluoro-3-hydroxybenzoyl) urea were detected, indicating some hydroxylation of the benzoyl ring. researchgate.net However, there was no specific mention of the formation of this compound in these studies, suggesting that hydrolytic cleavage of the urea bridge is not a major metabolic pathway in salmon.

Metabolites in Plant Systems

The formation of this compound is a key step in the degradation of teflubenzuron in the environment. While direct metabolism studies in a wide range of plant species are not extensively documented in publicly available literature, the metabolic pathways observed in soil and microbial systems provide significant insights into how this compound may be processed within plant tissues. Soil microorganisms play a crucial role in the breakdown of teflubenzuron, a process that is likely mirrored or continued within plants that absorb the parent compound or its metabolites from the soil.

Research has shown that the degradation of teflubenzuron in soil, which leads to the formation of this compound, is primarily a microbial process. rivm.nl Studies have identified several bacterial genera, including Bacillus, Alcaligenes, Pseudomonas, and Acinetobacter, as capable of hydrolyzing the phenylurea bridge of teflubenzuron. bldpharm.com This cleavage results in the formation of this compound and other compounds.

In one study, after 12 days of fermentation in the presence of soil microorganisms, approximately 10-12% of the initial teflubenzuron was transformed into this compound. bldpharm.com The proposed metabolic pathway suggests that teflubenzuron is first cleaved to form this compound and 2,6-difluorobenzamide. The aniline moiety can then undergo further degradation.

Table 1: Key Metabolites in the Degradation of Teflubenzuron

| Parent Compound | Metabolite | Percentage of Transformation (after 12 days) |

| Teflubenzuron | This compound | 10-12% |

| Teflubenzuron | 2,6-Difluorobenzamide | 10-15% |

| Teflubenzuron | 2,6-Difluorobenzoic acid | 3-5% |

Data sourced from a study on the transformation of teflubenzuron by soil microorganisms. bldpharm.com

Unidentified Polar Metabolites and Research Challenges

The identification of all metabolites of this compound, particularly the more polar transformation products, presents significant analytical challenges. Polar metabolites are often more water-soluble and less volatile, making their extraction from complex biological matrices and subsequent analysis difficult.

Standard analytical techniques such as gas chromatography-mass spectrometry (GC-MS) may require derivatization steps to increase the volatility of polar compounds before they can be analyzed. nih.gov This adds complexity and potential for sample alteration. The retention of highly polar analytes like substituted anilines on conventional chromatographic columns can also be insufficient, necessitating specialized techniques. researchgate.net

Advanced methods like hydrophilic interaction liquid chromatography (HILIC) coupled with high-resolution mass spectrometry (MS) are increasingly being used for the analysis of polar metabolites. chemimpex.commdpi.com These techniques allow for the separation and detection of a wide range of polar compounds without the need for derivatization. However, a significant bottleneck remains the definitive identification of unknown metabolites. nih.gov Even with accurate mass measurements from high-resolution MS, pinpointing the exact chemical structure from a multitude of possibilities can be a complex task, often requiring the synthesis of chemical standards for confirmation. nih.gov The inherent variability of biological systems and the potential for matrix effects, where other compounds in the sample interfere with the analysis, further complicate the identification and quantification of trace-level polar metabolites. nih.gov

Environmental Monitoring and Detection in Aquatic Systems

The potential for this compound to enter aquatic systems, either through runoff from agricultural areas where teflubenzuron is applied or through other industrial discharges, necessitates reliable monitoring and detection methods. While specific monitoring data for this compound in aquatic environments is not widely reported, the analytical methods used for other aniline derivatives and polar contaminants are applicable.

The detection of aniline and its derivatives in water samples can be achieved through various analytical techniques. Spectrophotometric methods, which can be adapted for field-testing kits, offer a practical approach for on-site analysis, though they may lack the specificity and sensitivity of laboratory-based methods. researchgate.net

For more precise and sensitive detection, chromatographic methods are preferred. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for identifying and quantifying trace levels of organic pollutants in water. mdpi.comsynhet.com The use of mass spectrometry provides a high degree of certainty in the identification of the target compound.

However, the monitoring of emerging contaminants like this compound in large-scale aquatic monitoring programs faces several challenges. These include the vast number of potentially present chemicals and their degradation products, the often-low environmental concentrations, and the high cost of comprehensive analyses. nih.gov As a result, monitoring efforts often focus on a limited number of priority pollutants. The development of more cost-effective and high-throughput analytical methods is crucial for expanding the scope of environmental monitoring to include a wider range of contaminants and their metabolites. In the absence of direct measured concentrations, environmental models can be employed to estimate the potential concentrations of such compounds in various aquatic compartments. epa.gov

Advanced Analytical Methodologies for 3,5 Dichloro 2,4 Difluoroaniline

Spectroscopic Characterization Techniquesnih.gov

Spectroscopy is indispensable for elucidating the molecular structure of 3,5-Dichloro-2,4-difluoroaniline. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to confirm the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Coupling Constants, Chemical Shifts)nih.gov

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are employed to analyze its unique structure.

¹H NMR Spectroscopy : The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic proton and the amine (-NH₂) protons. The chemical shift of the aromatic proton is influenced by the surrounding electron-withdrawing halogen substituents. The amine protons would typically appear as a broad signal, the position of which can be dependent on the solvent and concentration. Spin-spin coupling between the proton and the adjacent fluorine atoms would result in a complex splitting pattern, providing valuable structural information.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The presence of highly electronegative fluorine atoms significantly influences the chemical shifts of the carbon atoms to which they are attached, causing them to appear at lower field (higher ppm values). A known ¹³C NMR spectrum for this compound has been recorded on a Bruker WM-360 instrument, confirming the carbon framework of the molecule. nih.gov The carbon signals are further split by the fluorine atoms (C-F coupling), which provides definitive evidence for the substitution pattern on the aromatic ring.

Table 1: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) Range | Expected Coupling |

|---|---|---|

| ¹H | Aromatic H: 6.5 - 8.0 | Complex multiplets due to H-F coupling |

| Amine NH₂: 3.0 - 5.0 (broad) | Typically a broad singlet | |

| ¹³C | C-NH₂: 130 - 150 | Doublet or triplet due to C-F coupling |

| C-F: 140 - 165 | Large one-bond C-F coupling constant | |

| C-Cl: 115 - 135 | Smaller multi-bond C-F coupling |

Note: The table presents expected values based on general principles of NMR spectroscopy for similar halogenated anilines. Precise experimental data is not widely available in public literature.

Fourier-Transform Infrared (FT-IR) Spectroscopy (Amine, C-F/C-Cl Vibrations)

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its specific structural features.

Amine (N-H) Vibrations : The primary amine group (-NH₂) typically shows two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching of the N-H bonds.

Aromatic Ring Vibrations : C=C stretching vibrations within the benzene (B151609) ring are expected to appear in the 1400-1600 cm⁻¹ region.

Carbon-Halogen Vibrations : The strong electronegativity and mass of the halogen atoms give rise to distinct vibrations. The C-F stretching vibrations are typically strong and appear in the 1000-1400 cm⁻¹ range. The C-Cl stretching vibrations are found at lower wavenumbers, generally in the 600-800 cm⁻¹ region.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| **Amine (-NH₂) ** | N-H Asymmetric Stretch | 3400 - 3500 |

| N-H Symmetric Stretch | 3300 - 3400 | |

| N-H Bending (Scissoring) | 1590 - 1650 | |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Carbon-Fluorine | C-F Stretch | 1000 - 1400 |

| Carbon-Chlorine | C-Cl Stretch | 600 - 800 |

Note: This table is based on characteristic infrared absorption frequencies for functional groups and does not represent specific experimental data for the compound.

Mass Spectrometry (EI-MS, ESI, Fragmentation Patterns, Molecular Ion Peaks)uni.lu

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Molecular Ion Peak : In a mass spectrum, this compound would show a characteristic molecular ion peak ([M]⁺). Due to the presence of two chlorine atoms, this peak would be accompanied by isotopic peaks ([M+2]⁺ and [M+4]⁺) in a distinctive ratio (approximately 9:6:1), which is a clear indicator of a dichloro-substituted compound. The monoisotopic mass of the compound is 196.96106 Da. nih.govuni.lu

Ionization Techniques : Both Electron Ionization (EI) and Electrospray Ionization (ESI) can be used. EI-MS typically leads to extensive fragmentation, providing a detailed fingerprint of the molecule. ESI is a softer ionization technique, often used in conjunction with liquid chromatography (LC-MS), which keeps the molecular ion intact, typically as a protonated species [M+H]⁺.

Fragmentation Patterns : Under EI conditions, the molecule would fragment in a predictable manner. Common fragmentation pathways for halogenated anilines include the loss of halogen atoms (Cl or F), hydrogen cyanide (HCN), and other small neutral molecules. Analyzing these fragments helps to confirm the structure of the parent molecule.

Predicted Data : While experimental spectra are not readily available, predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of this compound. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 197.96834 | 130.0 |

| [M+Na]⁺ | 219.95028 | 142.7 |

| [M-H]⁻ | 195.95378 | 131.0 |

| [M]⁺ | 196.96051 | 129.4 |

Source: PubChemLite. This data is based on computational predictions. uni.lu

Chromatographic Techniques for Separation and Quantificationhelixchrom.comresearchgate.netmdpi.com

Chromatographic methods are essential for separating this compound from complex mixtures, such as reaction byproducts or environmental samples, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC)helixchrom.comnih.gov

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds like this compound.

Principle : A typical HPLC method for this compound would involve a reversed-phase setup. In this mode, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Methodology : A gradient elution using a mobile phase consisting of acetonitrile (B52724) and water is a common starting point for method development for anilines. helixchrom.commdpi.com A UV detector is suitable for detection, as the aromatic ring of the aniline (B41778) absorbs UV light. For quantification, a calibration curve is constructed by analyzing standard solutions of known concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS)researchgate.netmdpi.com

Combining liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and selective analytical method. This is particularly valuable for detecting trace amounts of this compound in complex matrices.

Principle : The HPLC system separates the components of the mixture, which are then introduced into the mass spectrometer for detection and identification. The mass spectrometer provides molecular weight and structural information, adding a high degree of certainty to the identification of the chromatographic peak.

Methodology : An LC-MS method would likely use a reversed-phase column (e.g., C18) with a mobile phase compatible with mass spectrometry, such as acetonitrile and water with a modifier like formic acid to aid ionization. researchgate.netmdpi.com ESI in positive ion mode would be a suitable ionization source, detecting the protonated molecule [M+H]⁺. For highly sensitive and selective quantification, tandem mass spectrometry (MS/MS) can be employed, where a specific parent ion is selected and fragmented to produce characteristic daughter ions for monitoring.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Teflubenzuron (B33202) |

| Acetonitrile |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a versatile, rapid, and cost-effective method for the qualitative analysis of this compound. libretexts.org It is particularly useful for monitoring reaction progress, assessing compound purity, and as a preliminary screening tool before more quantitative methods are employed. savemyexams.com The principle of separation in TLC relies on the differential partitioning of the analyte between a stationary phase coated on a plate and a liquid mobile phase that moves up the plate by capillary action. libretexts.org

A typical TLC analysis for this compound would involve a silica (B1680970) gel plate as the stationary phase, which is polar in nature. savemyexams.com The mobile phase, or eluent, would typically be a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a moderately polar solvent (e.g., ethyl acetate). The separation is governed by the polarity of the compound relative to the stationary and mobile phases. Since this compound is a moderately polar molecule, it will adsorb to the polar silica gel but will be carried up the plate by the mobile phase.

The retention factor (Rf), defined as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a key parameter for identification. libretexts.org The Rf value is dependent on the specific chromatographic conditions.

Visualization: As this compound is a colorless compound, visualization of the separated spots on the TLC plate requires specific techniques.

UV Light: If using TLC plates impregnated with a fluorescent indicator (e.g., Silica Gel 60 F254), the compound will absorb UV light at 254 nm and appear as a dark spot against a fluorescent green background.

Staining Reagents: Various chemical sprays can be used to produce colored spots. Reagents that react with primary amines, such as Ninhydrin spray followed by heating, can yield a characteristic colored spot (often pink or purple). illinois.edu Other general-purpose reagents like potassium permanganate (B83412) or vanillin/sulfuric acid can also be employed to visualize the compound through a chemical reaction that produces a colored product. illinois.edu

Table 1: Illustrative TLC Parameters for this compound Analysis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 on aluminum or glass support |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Application | 1-2 µL of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) |

| Development | Ascending development in a saturated chamber |

| Visualization | 1. UV light (254 nm) 2. Ninhydrin spray followed by heating |

| Expected Rf | ~0.4 - 0.6 (This value is illustrative and depends heavily on the exact mobile phase composition and other conditions) |

Gas-Liquid Chromatography (GLC) with Capillary Columns

Gas-Liquid Chromatography (GLC), more commonly referred to as Gas Chromatography (GC), is a powerful technique for the separation and quantification of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides unparalleled sensitivity and selectivity for identifying and quantifying trace levels of analytes like this compound in complex mixtures. shimadzu.com This method is essential for residue analysis in environmental and food samples. mdpi.comnih.gov

In this technique, a sample is vaporized in a heated inlet and swept by a carrier gas (mobile phase) through a capillary column. The column contains the stationary phase, a liquid film coated on the inner wall. Separation occurs based on the compound's boiling point and its specific interactions with the stationary phase. Capillary columns, which are long and narrow, offer high resolution and efficiency. youtube.com

For the analysis of a halogenated aniline, a non-polar or mid-polarity capillary column is typically used. A common choice would be a column with a stationary phase made of 5% phenyl-polysiloxane, which separates compounds based on boiling point and to a lesser extent, polarity. While anilines can be analyzed directly, they sometimes exhibit poor peak shape due to their polarity. A derivatization step, for example, acylation, can be employed to convert the polar -NH2 group into a less polar, more volatile derivative, though this adds complexity to the sample preparation. thermofisher.com

Table 2: Typical GC-MS Parameters for this compound Analysis

| Parameter | Description |

| Instrument | Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5ms) |

| Injection | 1 µL, Splitless injection mode at 250 °C |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Oven Program | Initial 70°C, hold for 2 min; ramp at 15°C/min to 280°C, hold for 5 min |

| MS Detector | Electron Ionization (EI) at 70 eV |

| MS Acquisition | Scan mode (e.g., m/z 50-300) for identification or Selected Ion Monitoring (SIM) for quantification |

| Target Ions (m/z) | 197 (M+), 162, 127 (Illustrative, based on expected fragmentation) |

Challenges in Analytical Detection and Quantification in Complex Matrices

The detection and quantification of this compound, a known degradation product of the pesticide Teflubenzuron, in real-world samples present significant analytical hurdles. illinois.edu These samples, such as soil, water, agricultural products, and processed foods, are considered complex matrices. shimadzu.commdpi.comub.edu

The primary challenge is the matrix effect . restek.com This phenomenon occurs when co-extracted compounds from the sample matrix interfere with the ionization process and detector response of the target analyte. researchgate.net These interferences can either suppress the analyte signal, leading to an underestimation of its concentration, or enhance it, causing an overestimation. nih.govnih.gov The matrix effect is a major source of inaccuracy in quantitative analysis, especially in trace residue detection using sensitive techniques like GC-MS and LC-MS. researchgate.netnih.gov

Further challenges include:

Sample Preparation: Extensive and often laborious cleanup procedures are required to isolate the analyte from the vast number of interfering compounds in the matrix. ub.edu Techniques like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are employed, but they can be time-consuming and may lead to analyte loss. shimadzu.comub.edu

Analyte Stability and Volatility: The physicochemical properties of the aniline can pose problems. For instance, its moderate volatility can lead to losses during sample concentration steps, such as evaporation under a nitrogen stream. mdpi.com

Low Concentration Levels: As a pesticide metabolite, the compound is often present at very low (trace) concentrations, requiring highly sensitive instrumentation and methods with low limits of detection (LOD). ub.edu

To overcome these challenges, specific strategies are implemented during method development.

Table 3: Summary of Analytical Challenges and Mitigation Strategies

| Challenge | Description | Mitigation Strategy |

| Matrix Effect | Co-extracted compounds alter the analyte's signal response (suppression or enhancement). researchgate.netnih.gov | - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the sample to compensate for the effect. youtube.comnih.gov - Use of Internal Standards: Add a known amount of a structurally similar, isotopically-labeled compound to all samples and standards to correct for both matrix effects and variations in sample recovery. youtube.com |

| Sample Cleanup | Need to remove interfering compounds from complex samples like soil, water, or food. ub.edu | - Solid-Phase Extraction (SPE): Use of cartridges to selectively retain and elute the analyte. nih.gov - QuEChERS: A streamlined extraction and cleanup method widely used for pesticide residue analysis in food. shimadzu.com |

| Analyte Loss | Loss of the target compound during sample preparation steps (e.g., extraction, concentration). mdpi.com | - Careful optimization of extraction and concentration parameters (e.g., temperature, gas flow). - Use of surrogate standards to monitor and correct for recovery rates. |

| Low Detection Limits | Requirement to quantify the analyte at trace levels. ub.edu | - Employing highly sensitive detectors like mass spectrometers (MS). shimadzu.com - Optimizing instrument parameters and using detection modes like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to enhance sensitivity and selectivity. shimadzu.com |

Theoretical and Computational Studies of 3,5 Dichloro 2,4 Difluoroaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum chemical method used to study the electronic structure and properties of many-body systems. nih.gov It is widely applied to halogenated aromatic compounds to understand their geometry, vibrational spectra, and electronic characteristics. researchgate.net For substituted anilines, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have proven effective in calculating molecular geometry and vibrational frequencies. researchgate.net These computational approaches are crucial for analyzing how substituents, such as chlorine and fluorine atoms, influence the aniline (B41778) molecule. researchgate.netmdpi.com

The electronic structure of an aniline derivative is heavily influenced by the nature and position of its substituents. In 3,5-dichloro-2,4-difluoroaniline, the electron-withdrawing nature of the four halogen atoms significantly modulates the electron density of the aromatic ring and the amino group. DFT calculations are instrumental in quantifying these effects through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Predicted Electronic Properties from DFT (Hypothetical based on similar compounds) This table is illustrative and based on typical results from DFT calculations on analogous halogenated anilines.

| Parameter | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Lowered relative to aniline | Reduced electron-donating ability |

| LUMO Energy | Lowered relative to aniline | Increased electron-accepting ability |

| HOMO-LUMO Gap | Relatively large | High chemical stability |

| Dipole Moment | Non-zero | Indicates molecular polarity |

| Mulliken Charges | Negative charge on N, F, Cl; Positive on C, H | Shows intramolecular charge distribution |

Reaction Barrier Predictions for Synthetic Pathways

DFT calculations are a powerful tool for elucidating reaction mechanisms and predicting the energy barriers associated with them. nih.govmdpi.com This is particularly useful for optimizing synthetic routes by identifying the most energetically favorable pathway. A known synthesis of this compound involves the reduction of the corresponding nitro-compound, 3,5-dichloro-2,4-difluoronitrobenzene. google.comlookchem.com

Computational studies can model this reduction process to determine the transition state structures and their corresponding activation energies. By calculating the energy profile of the reaction, chemists can understand the feasibility of a proposed synthetic step under certain conditions. For example, DFT calculations on the nucleophilic substitution of 4,6-dichloro-5-nitrobenzofuroxan have been used to understand its reactivity, confirming that the reaction proceeds via a specific, non-aromatic substitution pathway. mdpi.com A similar approach could be applied to the fluorination and reduction steps in the synthesis of this compound to predict reaction barriers and investigate the influence of solvents and catalysts. google.com Such computational screening can guide the selection of optimal reaction conditions, potentially increasing yield and reducing byproducts.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the dynamic behavior of molecules over time. nih.gov These simulations can provide insights into the conformational preferences of a molecule and its interactions with its environment, such as a solvent or a biological receptor. nih.govrsc.org

For this compound, MD simulations could be employed to understand its behavior in aqueous environments or its potential to partition into non-polar media like cell membranes. By simulating the molecule in a box of water molecules, one could study its solvation structure and dynamics. All-atom and united-atom MD simulations have been used to examine the folding behavior of other amine-functionalized polymers in aqueous solutions, revealing that solvophobic interactions are key drivers for conformational changes. nih.gov Similar simulations for this compound could predict its conformational flexibility and intermolecular interactions, which are crucial for understanding its physical properties and biological activity.

Structure-Reactivity Relationships from Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to correlate the chemical structure of compounds with their physical, chemical, or biological activity. nih.govresearchgate.net By developing mathematical models based on a set of known molecules, QSAR can predict the properties of new or untested compounds. mdpi.com

For this compound, a QSAR approach could be used to predict its potential biological activities or toxicity. This involves calculating a range of molecular descriptors that encode structural, steric, and electronic features. These descriptors can be calculated from the molecule's 2D or 3D structure. While a specific QSAR model for this compound is not available, its computed properties can serve as inputs for general predictive models. For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) use steric and electrostatic fields to build predictive models. mdpi.com Such studies on other classes of compounds have successfully identified key structural features responsible for their activity. nih.govmdpi.com

Table 2: Computed Molecular Properties for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 197.99 g/mol | nih.gov |

| XLogP3-AA | 2.7 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | lookchem.com |

| Rotatable Bond Count | 0 | lookchem.com |

| Exact Mass | 196.9610608 Da | nih.gov |

| Complexity | 147 | lookchem.com |

| Predicted Collision Cross Section ([M+H]⁺, Ų) | 130.0 | uni.lu |

Prediction of Environmental Fate and Degradation Products

Computational models are increasingly used to predict the environmental fate of chemicals, including their persistence, and potential degradation pathways. nih.gov this compound is known to be an environmental transformation product of the insecticide Teflubenzuron (B33202), highlighting its relevance in environmental science. nih.gov

Predictive platforms can assess a molecule's biodegradability based on its chemical structure. nih.gov For halogenated anilines, degradation often involves processes such as hydroxylation, dehalogenation, and cleavage of the aromatic ring, mediated by microorganisms. researchgate.netmdpi.com Studies on aniline degradation have identified key genes and bacterial strains, such as Acinetobacter and Comamonas, involved in its catabolism. mdpi.comresearchgate.net

Computational tools can predict the likelihood of such reactions. In silico docking and simulation studies can model the interaction of this compound with degradative enzymes, such as peroxidases or dioxygenases, to assess its susceptibility to enzymatic attack. rsc.org Based on known pathways for similar compounds, potential degradation products could include hydroxylated intermediates, followed by dechlorination and ring-opening to form aliphatic acids. The high degree of halogenation might, however, contribute to its persistence in the environment compared to unsubstituted aniline.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of halogenated anilines often involves methods that may not align with the principles of green chemistry. Classical halogenation techniques can suffer from low atom economy and the creation of corrosive byproducts like HBr. beilstein-journals.org While existing routes to 3,5-dichloro-2,4-difluoroaniline, such as the reduction of 2,4-difluoro-3,5-dichloro-nitrobenzene, can achieve high yields, future research must prioritize sustainability. lookchem.com

Table 1: Comparison of Synthetic Approaches for Halogenated Anilines

| Method | Advantages | Disadvantages | Future Research Focus |

| Classical Electrophilic Halogenation | Well-established procedures | Low atom economy, corrosive byproducts, potential for over-halogenation beilstein-journals.org | Phasing out in favor of greener alternatives |

| N-halosuccinimide (NXS) Reagents | Milder conditions, low cost, ease of handling beilstein-journals.org | May require catalysts or specialized solvents to boost reactivity beilstein-journals.org | Catalyst-free systems, recycling of succinimide (B58015) byproduct beilstein-journals.org |

| Mechanochemistry (Grinding) | Solvent-free/reduced solvent, fast reaction times, high yields, energy efficient beilstein-journals.org | Scalability concerns, requires specialized equipment beilstein-journals.org | Application to complex halogenation patterns, industrial-scale feasibility |

Expanded Applications in Emerging Fields

Currently, this compound is primarily used as a building block in the synthesis of agrochemicals, such as herbicides and fungicides, and as an intermediate for dyes and specialty polymers. chemimpex.com Its halogenated structure contributes to the stability and biological activity of the final products. chemimpex.com However, the unique electronic properties conferred by the chlorine and fluorine atoms suggest potential for use in more advanced applications.

Future research should explore its incorporation into novel functional materials. For instance, its properties could be leveraged in the development of advanced organic light-emitting diodes (OLEDs), where fluorinated aromatic compounds are often used to tune electronic properties and enhance device efficiency. Similarly, its use in creating new high-performance polymers with enhanced thermal stability and chemical resistance remains a promising, yet underexplored, avenue. chemimpex.com

While direct applications are not yet established, the structural motifs present in this compound are relevant to pharmaceutical development. chemimpex.com Halogen atoms, particularly fluorine, are frequently incorporated into drug candidates to modulate metabolic stability, binding affinity, and lipophilicity. The aniline (B41778) scaffold is a common feature in many biologically active molecules.

Future research could investigate the use of this compound as a precursor for synthesizing novel ligands or pharmacophores. A particularly innovative direction would be its incorporation into covalent inhibitors or as a component of warheads for targeted protein degradation (e.g., PROTACs). The reactivity of the aniline group and the influence of the halogen substituents could be harnessed to design molecules that form specific and durable bonds with therapeutic targets, a key principle in modern drug discovery. The exploration of this compound as a fragment in drug discovery screening campaigns could also unveil new therapeutic possibilities.

In-depth Mechanistic Studies of Chemical Transformations

The synthesis of complex molecules from this compound relies on predictable and well-understood chemical reactions. However, the mechanisms governing the transformations of polysubstituted aromatics can be ambiguous. nih.gov For example, group-transfer reactions involving aniline N-oxides could proceed through various pathways, including nih.govnih.gov-sigmatropic rearrangements or stepwise radical processes. nih.gov

A deeper mechanistic understanding is crucial for optimizing reaction conditions, improving yields, and controlling regioselectivity. Future research should employ a combination of kinetic studies, isotopic labeling, and computational chemistry to elucidate the precise pathways of its key transformations. This knowledge would not only refine the synthesis of known derivatives but also enable the rational design of new, predictable reactions to access novel chemical structures.

Comprehensive Environmental Impact Assessment and Remediation Strategies

The increasing use of halogenated compounds necessitates a thorough evaluation of their environmental fate. This compound is a known environmental transformation product of the pesticide teflubenzuron (B33202) and is classified as very toxic to aquatic life. nih.gov This underscores the need for a comprehensive assessment of its persistence, bioaccumulation potential, and long-term ecological effects. Studies similar to those conducted on other fluoroanilines, which use organisms like earthworms to identify biomarkers of toxicity, could provide valuable data on its ecotoxicological profile. nih.govresearchgate.net

In parallel, developing effective remediation strategies is critical. Research on the removal of aniline and its derivatives from wastewater has identified several promising technologies. nih.gov

Table 2: Potential Remediation Technologies for Halogenated Aniline Contamination

| Technology | Description | Applicability to this compound |

| Advanced Oxidation Processes (AOPs) | Use of highly reactive species like hydroxyl radicals to degrade pollutants. nih.gov | Likely effective due to the susceptibility of aromatic rings to oxidation, but optimization of parameters (pH, oxidant concentration) would be required. nih.gov |

| Biological Treatment | Use of microorganisms to break down organic compounds. nih.gov | May be challenging due to the potential toxicity and recalcitrance of highly halogenated compounds to microbes. nih.gov |

| Physical Methods (e.g., Adsorption) | Use of materials like activated carbon to bind and remove contaminants from water. | Potentially effective for concentrating the compound, but requires subsequent disposal or destruction of the adsorbent material. |

Future work should focus on testing the efficacy of these methods specifically for this compound and developing integrated systems that can effectively treat contaminated industrial effluents.

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby accelerating research and reducing experimental costs. Density Functional Theory (DFT) has been successfully used to study similar molecules like 2,4-difluoroaniline (B146603), providing insights into their electronic structure, HOMO-LUMO gap, and other quantum chemical parameters. researchgate.net

Applying these advanced computational models to this compound could yield significant predictive insights. For example, modeling could be used to:

Predict its reactivity in various chemical reactions, guiding synthetic efforts.

Simulate its interaction with biological targets, aiding in the design of new agrochemicals or pharmaceuticals.

Calculate its spectroscopic properties (e.g., NMR, UV-Vis) to assist in its characterization.

Estimate its environmental fate, such as its adsorption to soil particles or its potential for degradation.

Integrating predictive modeling with experimental work will create a synergistic research cycle, enabling a more rapid and targeted exploration of this versatile chemical compound.

Q & A

Q. What spectroscopic techniques are recommended for structural confirmation of 3,5-Dichloro-2,4-difluoroaniline?

To confirm the structure, combine nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy :